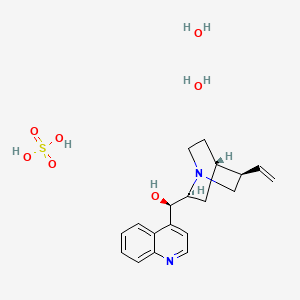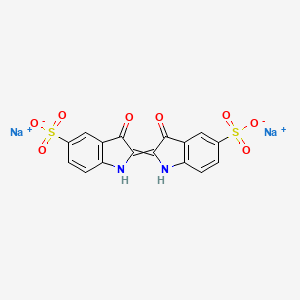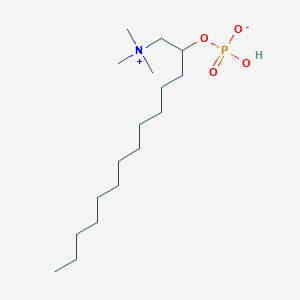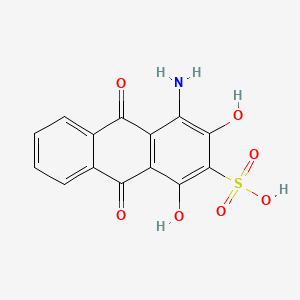
cinchonidine sulfuric acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonidine sulfuric acid dihydrate is a compound derived from cinchonidine, an alkaloid found in the bark of cinchona trees. Cinchonidine is one of the four major cinchona alkaloids, alongside quinine, quinidine, and cinchonine . These alkaloids have had a significant impact on human civilization, primarily due to their antimalarial properties . This compound is used in various scientific and industrial applications, particularly in the field of asymmetric synthesis and chiral resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cinchonidine sulfuric acid dihydrate typically involves the extraction of cinchonidine from cinchona bark, followed by its reaction with sulfuric acid. The process begins with the extraction of cinchonidine using solvents such as ethanol or methanol. The extracted cinchonidine is then reacted with sulfuric acid to form cinchonidine sulfate. The addition of water results in the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of cinchonidine from cinchona bark. The extracted cinchonidine is purified and then reacted with sulfuric acid in lead-lined tanks. The reaction mixture is then cooled to allow the crystallization of this compound .
Chemical Reactions Analysis
Types of Reactions
Cinchonidine sulfuric acid dihydrate undergoes various chemical reactions, including:
Oxidation: Cinchonidine can be oxidized to form cinchonidine N-oxide.
Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.
Substitution: Cinchonidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Cinchonidine N-oxide.
Reduction: Dihydrocinchonidine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Cinchonidine sulfuric acid dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cinchonidine sulfuric acid dihydrate is not fully understood. it is believed that cinchonidine, like other cinchona alkaloids, prevents the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin). This action is crucial in its antimalarial properties . Additionally, cinchonidine interacts with various molecular targets and pathways, including ion channels and receptors, contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another major cinchona alkaloid with potent antimalarial properties.
Quinidine: Known for its antiarrhythmic effects.
Cinchonine: Similar to cinchonidine but with different stereochemistry.
Uniqueness
Cinchonidine sulfuric acid dihydrate is unique due to its specific stereochemistry, which makes it particularly useful in chiral resolution and asymmetric synthesis. Its combination of antimalarial and antiarrhythmic properties also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.H2O4S.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t13-,14-,18-,19+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWYMULWJEBQS-CNGLPXLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-61-8 |
Source


|
| Record name | Cinchonidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8057725.png)

![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)





![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
